disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate
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Overview
Description
Disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate, also known as 5-methyltetrahydrofolic acid disodium salt, is a reduced form of folic acid. It is a coenzyme form of folic acid and is often referred to as coenzyme F. This compound is crucial in various biological processes, including DNA synthesis and repair, and is used in dietary supplements due to its high bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate involves several steps. The starting material is typically folic acid, which undergoes reduction to form tetrahydrofolic acid. This is followed by methylation to produce 5-methyltetrahydrofolic acid. The final step involves the addition of sodium ions to form the disodium salt .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar steps as the laboratory synthesis but optimized for higher yields and purity. The process includes the use of high-pressure reactors and advanced purification techniques to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form folic acid derivatives.
Reduction: It can be reduced to form other tetrahydrofolic acid derivatives.
Substitution: It can undergo substitution reactions where the amino or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, oxidizing agents like hydrogen peroxide for oxidation, and various organic solvents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various folic acid derivatives, which are used in different biochemical applications .
Scientific Research Applications
Disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate is widely used in scientific research due to its role in:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It plays a crucial role in DNA synthesis and repair, making it essential in genetic research.
Medicine: It is used in the treatment of cardiovascular diseases and certain cancers, such as breast and colorectal cancer.
Industry: It is used in the production of dietary supplements and fortified foods due to its high bioavailability and stability
Mechanism of Action
The compound exerts its effects by acting as a coenzyme in various biochemical reactions. It is involved in the transfer of one-carbon units in the synthesis of nucleotides and amino acids. The molecular targets include enzymes like methylenetetrahydrofolate reductase (MTHFR), which is crucial in the conversion of homocysteine to methionine, a vital process in cardiovascular health .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofolic acid: Another reduced form of folic acid but without the methyl group.
Folic acid: The oxidized form of the compound, less bioavailable compared to its reduced forms.
Leucovorin (folinic acid): A form of folic acid used to reduce the toxic effects of methotrexate.
Uniqueness
Disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate is unique due to its high bioavailability and stability, making it more effective in dietary supplements and therapeutic applications compared to other forms of folic acid .
Properties
Molecular Formula |
C20H23N7Na2O6 |
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Molecular Weight |
503.4 g/mol |
IUPAC Name |
disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C20H25N7O6.2Na/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;;/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31);;/q;2*+1/p-2 |
InChI Key |
KKIWVYLOTHCGRV-UHFFFAOYSA-L |
Canonical SMILES |
CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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